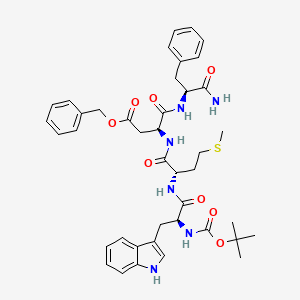![molecular formula C7H13NO B1383618 {1-Azaspiro[3.3]heptan-6-yl}methanol CAS No. 2059950-11-5](/img/structure/B1383618.png)
{1-Azaspiro[3.3]heptan-6-yl}methanol
概要
説明
{1-Azaspiro[33]heptan-6-yl}methanol is an organic compound with the molecular formula C₇H₁₃NO It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom
科学的研究の応用
{1-Azaspiro[3.3]heptan-6-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
Target of Action
{1-Azaspiro[3.3]heptan-6-yl}methanol is a bioisostere of piperidine . Piperidine is a common structure found in more than 30 drugs
Mode of Action
The mode of action of this compound is likely to be similar to that of piperidine-based drugs, given its structural similarity. Piperidine and its bioisosteres, like this compound, can interact with their targets through various types of chemical interactions, including hydrogen bonding and hydrophobic interactions . The nitrogen atom in these structures can act as a hydrogen bond acceptor, which can be crucial for binding to the target .
Pharmacokinetics
Information on the pharmacokinetics of {1-Azaspiro[3The basicity of the nitrogen atom in {1-azaspiro[33]heptan-6-yl}methanol is nearly identical to that in piperidine , which suggests that it might have similar ADME properties.
Result of Action
For instance, when incorporated into the anesthetic drug bupivacaine, it resulted in a new patent-free analogue with high activity .
生化学分析
Biochemical Properties
{1-Azaspiro[3.3]heptan-6-yl}methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . The compound’s metabolism may also involve the participation of cofactors that facilitate its conversion into active or inactive forms .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into the mitochondria, where it can exert its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization to other organelles, such as the endoplasmic reticulum or mitochondria, can also impact its biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-Azaspiro[3.3]heptan-6-yl}methanol typically involves the thermal [2+2] cycloaddition between endocyclic alkenes and Graf isocyanate (ClO₂S NCO), resulting in spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired compound . This method is efficient and allows for the production of high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cycloaddition and reduction reactions. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistent quality.
化学反応の分析
Types of Reactions
{1-Azaspiro[3.3]heptan-6-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
類似化合物との比較
Similar Compounds
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different chemical properties.
1-Methyl-1-azaspiro[3.3]heptan-6-yl}methanamine: A related compound with a methyl group and amine functionality.
Uniqueness
{1-Azaspiro[33]heptan-6-yl}methanol is unique due to its specific ring structure and the presence of a hydroxyl group
特性
IUPAC Name |
1-azaspiro[3.3]heptan-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-6-3-7(4-6)1-2-8-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTCMWSBMHNDTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


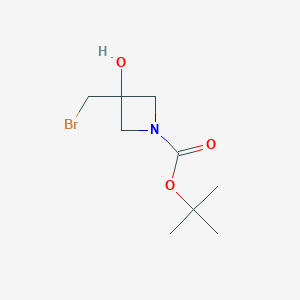
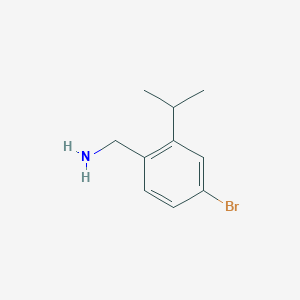
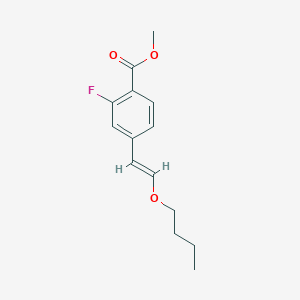
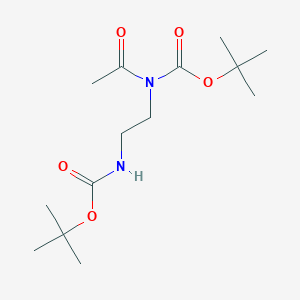

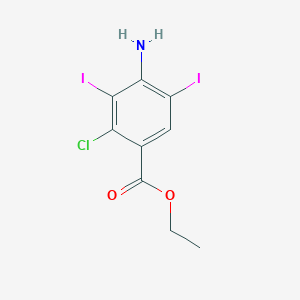

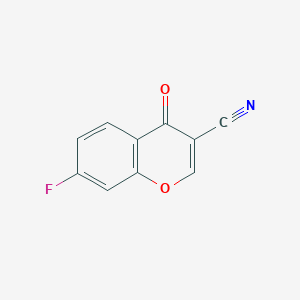
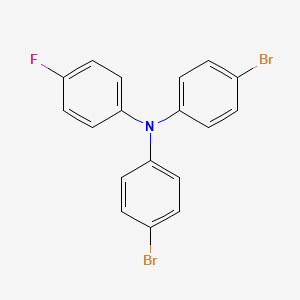
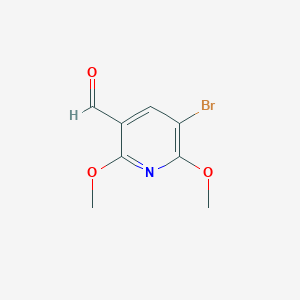
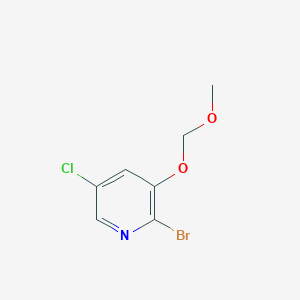
![4-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1383553.png)

